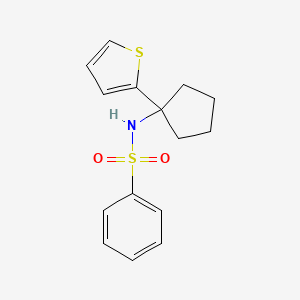

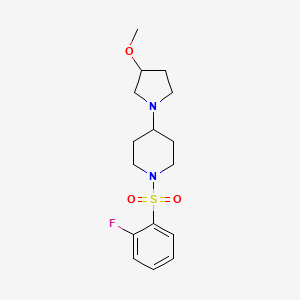

N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is attached directly to a benzene ring. Sulfonamides have a wide range of applications, including in the synthesis of dyes and drugs .

Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They are used in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide and its derivatives have been explored for their potential as biochemical tools. For instance, the synthesis and evaluation of these compounds as inhibitors of kynurenine 3-hydroxylase have been detailed, showcasing their ability to regulate neuroactive metabolites in the brain, which could have implications for studying neurological disorders (Röver et al., 1997).

Anticancer and Anti-HCV Activities

The synthesis of derivatives of this compound has demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been evaluated for their ability to inhibit specific enzymes and their effectiveness against various cancer cell lines, providing a pathway for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Selective Inhibition for Anticancer Drug Development

Further research has identified specific sulfonamide derivatives as selective inhibitors for human carbonic anhydrase IX or XII, offering promising leads for anticancer drug development. These compounds have shown significant selectivity and potency in inhibiting cancer-associated enzymes, making them potential candidates for targeted cancer therapy (Gul et al., 2018).

COX-2 Inhibition for Anti-inflammatory Applications

In the realm of anti-inflammatory research, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to this compound, have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). This research has identified compounds with significant selectivity towards COX-2, suggesting potential for the treatment of inflammation-related diseases (Hashimoto et al., 2002).

Antitumor and Radiosensitizing Effects

Derivatives have also been synthesized and evaluated for their in vitro anticancer activity and potential as radiosensitizing agents. These studies have shown that certain compounds exhibit higher activity than reference drugs and may enhance the efficacy of radiation therapy in cancer treatment (Ghorab et al., 2011).

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary depending on the specific compound. Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Direcciones Futuras

Thiophene and its derivatives have a wide range of applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-20(18,13-7-2-1-3-8-13)16-15(10-4-5-11-15)14-9-6-12-19-14/h1-3,6-9,12,16H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCWUYTTXXZMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2817994.png)

![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2818007.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2818012.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2818013.png)